

# The Chemical Architecture of Thalibealine: A Dimeric Alkaloid from *Thalictrum wangii*

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## Compound of Interest

Compound Name: *Thalibealine*

Cat. No.: *B14749174*

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PITTSBURGH, PA – Researchers have elucidated the intricate chemical structure of **Thalibealine**, a novel dimeric alkaloid isolated from the roots of the medicinal plant *Thalictrum wangii*. This in-depth guide provides a comprehensive overview of its chemical identity, spectroscopic data, isolation protocols, and an exploration of its potential biological significance for an audience of researchers, scientists, and drug development professionals.

**Thalibealine** is distinguished as a tetrahydroprotoberberine-aporphine dimeric alkaloid, a unique structural class that links two distinct isoquinoline alkaloid units.<sup>[1][2]</sup> Its discovery has opened new avenues for exploring the chemical diversity and therapeutic potential of natural products.

## Chemical Structure and Properties

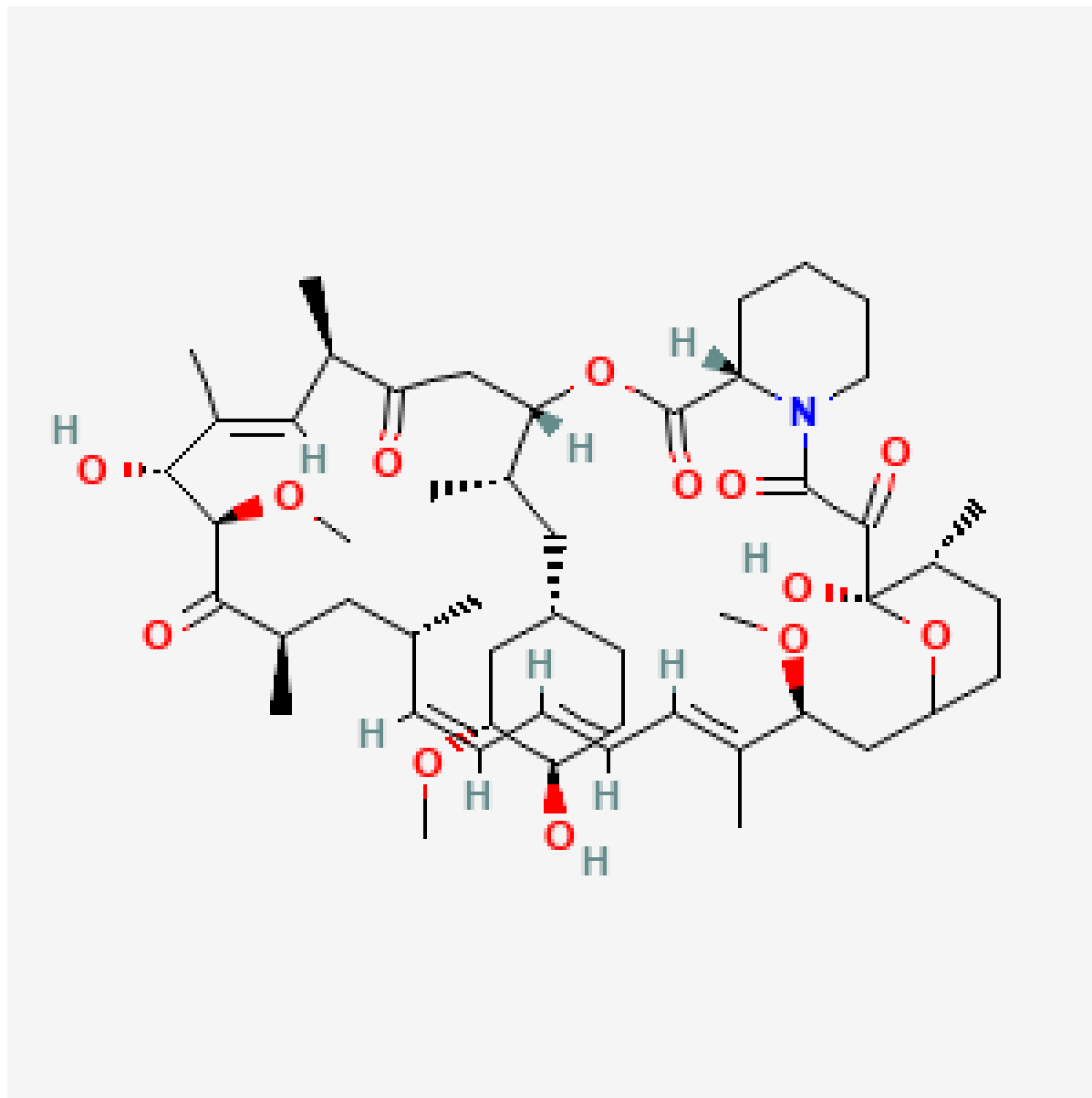
**Thalibealine**, with the chemical formula  $C_{40}H_{44}N_2O_8$  and a molecular weight of 680.79 g/mol, possesses a complex three-dimensional arrangement. The structure, determined through extensive spectroscopic analysis, reveals a linkage between a tetrahydroprotoberberine moiety and an aporphine moiety.

Systematic Name: (7a'R,13a'S)-2',3',10',11'-tetramethoxy-7'-methyl-6',7',7a',8',13',13a'-hexahydro-5'H-dibenzo[g,i]pyrrolo[2,1-b]quinolizin-9'-yloxy-1,2,9,10-tetramethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Chemical Formula:  $C_{40}H_{44}N_2O_8$

Molecular Weight: 680.79 g/mol

Below is a two-dimensional representation of the chemical structure of (-)-**Thalibevaline**.



**Figure 1.** Chemical Structure of (-)-**Thalibevaline**.

## Spectroscopic Data

The structural elucidation of **Thalibevaline** was heavily reliant on one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The

$^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts are pivotal for the definitive assignment of its complex structure.

Position	<sup>13</sup> C Chemical Shift (δ)	<sup>1</sup> H Chemical Shift (δ, mult., J in Hz)
Aporphine Moiety		
1	145.2	6.55 (s)
2	151.8	-
3	111.3	6.75 (s)
3a	126.8	-
4	29.3	2.55 (m), 3.05 (m)
5	52.8	2.70 (m), 3.20 (m)
6	-	-
6a	62.5	3.10 (m)
7	36.8	2.80 (m)
8	144.1	-
9	148.5	-
10	149.0	-
11	112.5	8.05 (s)
11a	122.1	-
11b	129.5	-
N-CH <sub>3</sub>	43.5	2.52 (s)
1-OCH <sub>3</sub>	55.9	3.65 (s)
2-OCH <sub>3</sub>	56.1	3.88 (s)
9-OCH <sub>3</sub>	61.8	3.92 (s)
10-OCH <sub>3</sub>	60.9	3.95 (s)
Tetrahydroprotoberberine Moiety		

1'	108.9	6.62 (s)
2'	147.8	-
3'	147.9	-
4'	111.5	6.70 (s)
4a'	127.5	-
5'	38.9	2.65 (m), 3.15 (m)
6'	51.5	2.85 (m), 3.40 (m)
7a'	60.1	4.20 (d, 15.5)
8'	29.1	2.75 (m), 3.30 (m)
9'	145.8	-
10'	148.2	-
11'	148.8	-
12'	110.1	6.58 (s)
12a'	125.4	-
13'	36.5	2.60 (m), 3.10 (m)
13a'	59.8	3.60 (d, 15.5)
N'-CH <sub>3</sub>	47.8	2.58 (s)
2'-OCH <sub>3</sub>	56.0	3.85 (s)
3'-OCH <sub>3</sub>	56.2	3.90 (s)
10'-OCH <sub>3</sub>	61.5	3.98 (s)
11'-OCH <sub>3</sub>	60.8	4.01 (s)

Note: The chemical shift assignments are based on the data reported in the primary literature and may be subject to minor variations depending

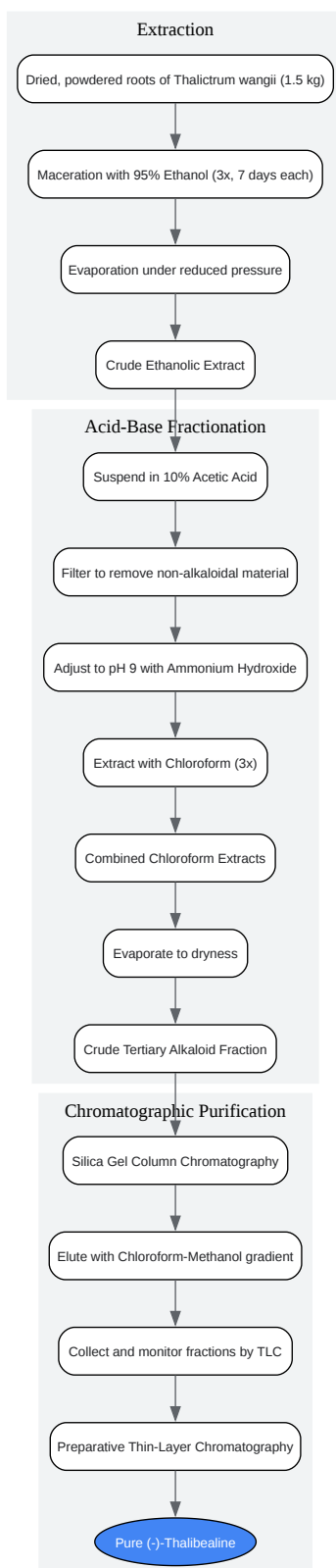
on the solvent and  
experimental conditions.

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## Experimental Protocols

### Isolation and Purification of Thalibeline

The following protocol outlines the methodology for the extraction and purification of **Thalibeline** from the roots of *Thalictrum wangii*.



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Isolation and Purification Workflow for **Thalibevaline**.

## Spectroscopic Analysis

The structure of the purified **Thalibealine** was determined using a combination of the following spectroscopic techniques:

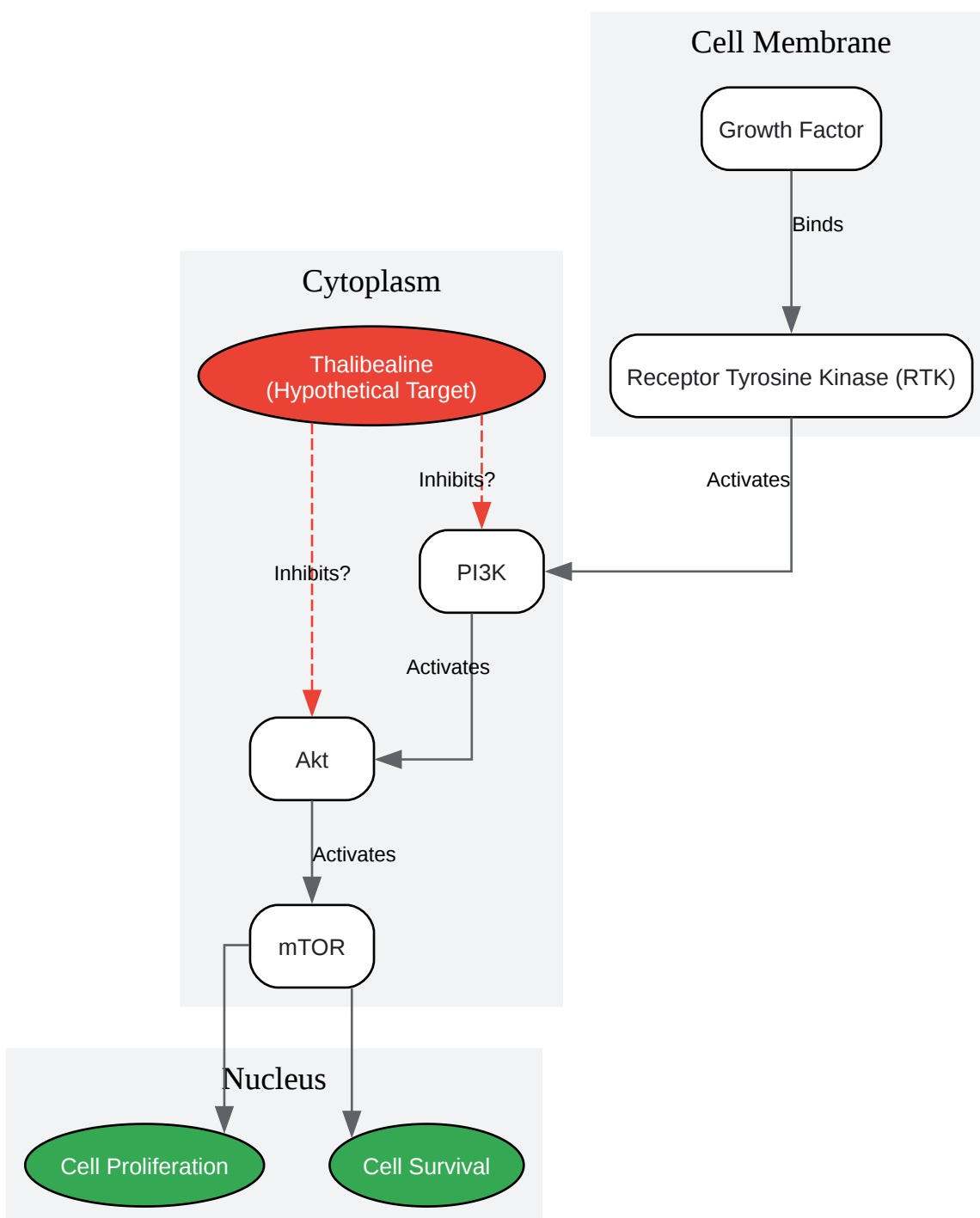
- Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the exact molecular weight and elemental composition.
- $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, DEPT, COSY, HMQC, and HMBC: These NMR experiments were conducted to establish the connectivity of protons and carbons within the molecule, leading to the complete assignment of the chemical structure.

## Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Thalibealine** are limited, related tetrahydroprotoberberine-aporphine dimeric alkaloids have demonstrated notable cytotoxic effects against various cancer cell lines.<sup>[3]</sup> This suggests that **Thalibealine** may also possess antiproliferative properties. The potential mechanism of action for this class of compounds could involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell survival and proliferation.

Given the cytotoxic potential of related compounds, a plausible, though currently hypothetical, signaling pathway that could be affected by **Thalibealine** is the PI3K/Akt pathway, which is frequently dysregulated in cancer.





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#### Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Further research is imperative to elucidate the specific biological targets and mechanisms of action of **Thalibeaeline**, which will be crucial for evaluating its potential as a lead compound in

drug discovery. The information presented in this guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of natural product chemistry and pharmacology.

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## References

- 1. Thalibealine, a novel tetrahydroprotoberberine--aporphine dimeric alkaloid from *Thalictrum wangii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-, 9-, and 11-Aryloxy Dimeric Aporphines and Their Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
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